molecular formula C24H26N4O2 B3013968 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034567-84-3

4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B3013968
CAS No.: 2034567-84-3
M. Wt: 402.498
InChI Key: ZESKHBVVGAXHRK-UHFFFAOYSA-N
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Description

4-Morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a benzamide derivative featuring a morpholino group and a tetrahydroimidazo[1,2-a]pyridine scaffold.

Properties

IUPAC Name

4-morpholin-4-yl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-2,5-6,8-11,17H,3-4,7,12-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKHBVVGAXHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroimidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives.

    Attachment of the phenyl group: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.

    Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is reacted with an appropriate electrophile.

    Formation of the benzamide group: This final step typically involves the reaction of the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green solvents, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the morpholine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituents, synthetic pathways, and inferred pharmacological properties.

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Potential Pharmacological Implications
4-Morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Benzamide + tetrahydroimidazopyridine Morpholino (solubility), tetrahydroimidazo[1,2-a]pyridine (rigidity) Likely kinase/GPCR modulation
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Benzamide + imidazo[1,2-a]pyridine Bromo (lipophilicity), fluoro (electron-withdrawing) Enhanced membrane permeability, halogen bonding
Bis(morpholino-1,3,5-triazine) derivatives Triazine + benzamide Dual morpholino groups (solubility), triazine (planar binding) Potential kinase inhibition
Imidazo[4,5-b]pyridine derivatives Imidazo[4,5-b]pyridine + sulfonyl groups Ethylsulfonyl (polarity), trifluoromethyl (metabolic stability) Insecticidal activity (e.g., sarolaner analogs)

Substituent-Driven Differences

  • Morpholino vs. Halogen Substituents: The morpholino group in the target compound improves aqueous solubility compared to bromo/fluoro substituents in ’s analog .

Binding Affinity Predictions

  • The morpholino group may participate in hydrogen bonding, while the tetrahydroimidazo[1,2-a]pyridine could engage in π-π stacking or hydrophobic interactions.
  • Comparatively, halogenated analogs (e.g., ’s bromo/fluoro derivatives) may prioritize halogen bonding with electron-rich protein residues .

Biological Activity

4-Morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C19H24N4O
  • CAS Number : 67139-22-4

The structure includes a morpholino group attached to a benzamide moiety and a tetrahydroimidazo[1,2-a]pyridine derivative, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related derivatives have demonstrated significant inhibition of focal adhesion kinase (FAK), a target implicated in cancer cell proliferation and survival.

  • Inhibition of FAK : A compound structurally related to this compound exhibited an IC50 value of 0.047 ± 0.006 μM against FAK. This suggests a potent inhibitory effect that could be leveraged for therapeutic applications in oncology .
  • Cell Proliferation : In vitro studies have shown that this compound can selectively inhibit the proliferation of various cancer cell lines. For example:
    • H1975 Cells : IC50 = 0.044 ± 0.011 μM
    • A431 Cells : IC50 = 0.119 ± 0.036 μM

These findings indicate that the compound may induce apoptosis and cell cycle arrest in cancer cells .

The mechanism through which this compound exerts its effects appears to involve:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest : It arrests cells in the S/G2 phase of the cell cycle.
  • Inhibition of Cell Migration : The compound also inhibits the migration of H1975 cells, which is crucial for metastasis prevention.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceCompound TestedKey Findings
Compound 8aPotent FAK inhibitor; selective antiproliferative effects against H1975 and A431 cells; induces apoptosis.
Various derivativesStructural modifications lead to enhanced anticancer activity; docking studies suggest favorable binding interactions with target proteins.

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